(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide is an organic compound categorized as an enamide. Enamides are characterized by the presence of an amide group that is conjugated with an alkene. This specific compound features two methoxy groups on the phenyl rings, which can significantly influence its chemical properties and reactivity. The compound is associated with the CAS number 25893-52-1 and has a molecular formula of with a molecular weight of approximately 283.32 g/mol .
The synthesis of (2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. Factors such as temperature, solvent choice, and the presence of catalysts can significantly affect the outcome. For industrial production, methods may include continuous flow reactors to enhance efficiency and reduce by-products.
The molecular structure of (2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide can be represented as follows:
The compound's structural representation includes two methoxy groups attached to a phenyl ring, contributing to its unique properties. The InChI string for this compound is InChI=1S/C17H17NO3/c1-21-14-9-10-17(23-3)15(12-14)19-18(20)11-8-13-6-4-5-7-16(13)22-2/h4-12H,1-3H3,(H,19,20)/b11-8+, which provides a systematic way to describe its structure.
(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-donating effects of the methoxy groups, which enhance electrophilic attack on the aromatic systems.
The mechanism of action for (2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide largely depends on its specific applications in biological systems. It may interact with various molecular targets such as enzymes or receptors, influencing biological pathways. The methoxy groups and the enamide structure may enhance binding affinity and specificity towards these targets .
(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide has potential applications in various scientific fields:
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8